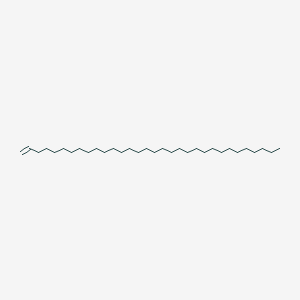

1-Dotriacontene

Description

Properties

IUPAC Name |

dotriacont-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-32H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRDPJYQERQCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171563 | |

| Record name | 1-Dotriacontene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18435-55-7 | |

| Record name | 1-Dotriacontene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18435-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dotriacontene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018435557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dotriacontene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dotriacontan-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-DOTRIACONTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XV928K1PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Dynamics of 1 Dotriacontene

Reactivity of the Terminal Carbon-Carbon Double Bond in 1-Dotriacontene

The chemical behavior of this compound is primarily dictated by the presence of a terminal carbon-carbon double bond (C=C). This double bond consists of a strong sigma (σ) bond and a weaker pi (π) bond. The electrons in the pi bond are more exposed and less tightly held than those in the sigma bond, making them susceptible to attack by electron-deficient species known as electrophiles. This region of high electron density is the molecule's primary functional group and the site of most of its characteristic reactions.

A hallmark reaction of alkenes, including this compound, is electrophilic addition. In this type of reaction, the π bond is broken, and two new σ bonds are formed with the attacking reagent. Halogens such as chlorine (Cl₂) and bromine (Br₂) readily add across the double bond.

The reaction mechanism proceeds in a stepwise fashion. As a halogen molecule (X₂) approaches the electron-rich double bond of this compound, the halogen-halogen bond becomes polarized. google.com The π electrons of the alkene attack the partially positive halogen atom, leading to the heterolytic cleavage of the X-X bond and the formation of a cyclic halonium ion intermediate. google.comresearchgate.net In this three-membered ring, the positive charge is delocalized over the halogen and the two carbon atoms of the original double bond. researchgate.net

In the second step, the remaining halide ion (X⁻), acting as a nucleophile, attacks one of the carbon atoms of the cyclic intermediate. google.com This attack occurs from the side opposite to the halonium ion bridge, a process known as anti-addition. google.comresearchgate.net The result is the formation of a vicinal dihalide, in this case, 1,2-dihalodotriacontane. The stereochemistry of the product is specifically trans due to the anti-addition mechanism. researchgate.net

Table 1: Products of Halogen Addition to this compound

| Reagent | Product Name | Reaction Type | Key Feature |

| Bromine (Br₂) | 1,2-Dibromodotriacontane | Electrophilic Addition | Anti-addition |

| Chlorine (Cl₂) | 1,2-Dichlorodotriacontane | Electrophilic Addition | Anti-addition |

Polymerization is a process where monomer units, such as this compound, link together to form long polymer chains. Oligomerization is a similar process but results in shorter chains, or oligomers. For alkenes, these are typically addition polymerizations that proceed via a chain-growth mechanism involving a reactive intermediate at the end of the growing chain. organicchemistrytutor.com Depending on the initiator and reaction conditions, these mechanisms can be cationic, free-radical, or anionic. jove.compressbooks.pub

Cationic Polymerization : This is initiated by a strong acid, which protonates the double bond of this compound to form a carbocation. This carbocation then reacts with another monomer molecule, propagating the chain. Alkenes that can form stable carbocations are good candidates for this mechanism. organicchemistrytutor.com

Free-Radical Polymerization : Initiated by a species with an unpaired electron (a free radical), this process involves the radical adding to the double bond, which in turn creates a new, larger radical that can add to another monomer. organicchemistrytutor.com

Anionic Polymerization : This mechanism is initiated by a nucleophile, which attacks the double bond to form a carbanion. The growing chain has a negative charge at its end. This method is less common for simple alkenes unless they possess electron-withdrawing groups. jove.compressbooks.pub

Coordination Polymerization : This method, often employing Ziegler-Natta or other metallocene catalysts (e.g., zirconocenes), provides significant control over the polymer's structure. jove.comrsc.org Studies on the oligomerization of other long-chain α-olefins, such as 1-octene, using zirconocene (B1252598) catalysts have shown that the choice of activator (cocatalyst) can significantly influence the molecular weight distribution of the resulting oligomers. wikipedia.org It is expected that this compound would behave similarly, allowing for the production of specific oligomers or high-molecular-weight polymers.

Oxidative Degradation Pathways of this compound

The double bond in this compound is also susceptible to cleavage by strong oxidizing agents. These reactions break both the σ and π bonds of the C=C group, leading to the formation of smaller molecules with oxygen-containing functional groups.

Common oxidative cleavage pathways include:

Ozonolysis : This is a powerful method for cleaving double bonds. Ozone (O₃) reacts with this compound to form an unstable primary ozonide (molozonide), which rearranges into a more stable ozonide (a 1,2,4-trioxolane). organicchemistrytutor.comlibretexts.org The ozonide is then treated with a work-up reagent.

A reductive work-up (e.g., using zinc or dimethyl sulfide) cleaves the ozonide to yield aldehydes or ketones. organicchemistrytutor.com For this compound, this would produce hentriacontanal (B14306121) and formaldehyde.

An oxidative work-up (e.g., using hydrogen peroxide) yields carboxylic acids or ketones. This process would convert this compound into hentriacontanoic acid and carbon dioxide. libretexts.org

Permanganate (B83412) Oxidation : Hot, concentrated potassium permanganate (KMnO₄) can also cleave the double bond. pressbooks.pub For a terminal alkene like this compound, the monosubstituted carbon is oxidized to a carboxylic acid (which exists as its salt under basic conditions), and the unsubstituted terminal carbon is oxidized all the way to carbon dioxide and water. pressbooks.pubacs.org

Oxidative Cleavage with H₂O₂ : Research has demonstrated the oxidative cleavage of long-chain terminal alkenes (C30+) into carboxylic acids using hydrogen peroxide (H₂O₂) as the oxidant in the presence of a tungstic acid catalyst. acs.orgmdpi.com This method represents a more environmentally friendly approach compared to traditional stoichiometric oxidants. acs.org Another studied pathway involves a two-step process: initial epoxidation with H₂O₂, followed by oxidation with molecular oxygen in the presence of a catalyst like N-hydroxyphthalimide (NHPI) combined with cobalt(II) compounds. nih.govquora.com

Catalytic Hydrogenation and Hydroisomerization Studies

Catalytic Hydrogenation is an addition reaction where molecular hydrogen (H₂) is added across the double bond in the presence of a metal catalyst, converting the alkene into a corresponding alkane. nih.gov For this compound, this reaction yields dotriacontane.

The reaction is typically heterogeneous, occurring on the surface of an insoluble metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). nih.goviitk.ac.in The catalyst adsorbs both the H₂ molecule, weakening the H-H bond, and the alkene. iitk.ac.in Hydrogen atoms are then transferred sequentially to the same face of the double bond, a process known as syn addition. nih.gov

Hydroisomerization is a crucial process in petroleum refining used to improve the properties of long-chain hydrocarbons by converting them into their branched isomers. researchgate.net While hydrogenation saturates the double bond, hydroisomerization rearranges the carbon skeleton. The process typically uses a bifunctional catalyst that has both metal sites (for hydrogenation/dehydrogenation) and acid sites (for skeletal isomerization). mdpi.com

The mechanism for a long-chain hydrocarbon involves:

Dehydrogenation of the alkane on a metal site to form an alkene. researchgate.net

Protonation of the alkene on an acid site to form a carbenium ion.

Isomerization of the carbenium ion via skeletal rearrangement.

Deprotonation to form a branched alkene (isoolefin). researchgate.net

Hydrogenation of the isoolefin on a metal site to yield a branched alkane. researchgate.net

Studies on long-chain alkanes like n-hexadecane show that catalyst properties, such as the balance between metal and acid functions and pore accessibility, are critical for maximizing the yield of isomers while suppressing cracking reactions. mdpi.comresearchgate.net

Table 2: Catalysts in Hydrogenation and Hydroisomerization

| Process | Typical Metal Component | Typical Acid Support (for Hydroisomerization) | Product from this compound |

| Catalytic Hydrogenation | Pd, Pt, Ni | N/A | Dotriacontane |

| Hydroisomerization | Pt, Pd | Zeolites (e.g., HBEA), SiO₂-Al₂O₃ | Branched isomers of dotriacontane |

Investigations of Molecular Organization and Structural Changes of Long-Chain Hydrocarbons Under High Pressure and Temperature Conditions

The physical behavior of long-chain hydrocarbons like this compound is significantly influenced by extreme conditions of pressure and temperature. Such studies are crucial for understanding their stability and structural transformations in various environments. libretexts.orgacs.org

Research on similar long-chain n-alkanes (e.g., dodecane (B42187), tricosane) has revealed several key phenomena:

Pressure-Induced Phase Transitions : At ambient temperature, applying high pressure can induce liquids to crystallize or cause solids to transition between different polymorphic forms. For dodecane, pressure-induced crystallization is associated with a colossal entropy change, a property relevant to barocaloric materials.

Conformational Changes : Raman spectroscopy studies show that compression forces changes in the molecular conformation. Linear hydrocarbon chains, which exist in a mix of gauche and trans conformations in the liquid state, are forced into a more ordered, all-trans conformation upon crystallization under pressure. Further compression of the solid can lead to the formation of single or multiple gauche bends in the chains. nih.gov

Structural Alterations : Under simultaneous high pressure and temperature, the molecular organization of long-chain hydrocarbons is altered. libretexts.orgacs.org Experiments using diamond anvil cells have shown that new vibrational modes can appear at moderate pressures, related to the bending of the linear chains. libretexts.orgacs.org Upon heating under pressure, these modes can undergo softening (a decrease in frequency), which is likely due to a combination of the unbending of the alkane chains and mode anharmonicity. libretexts.orgacs.org

These findings indicate that the long 32-carbon chain of this compound would be subject to similar pressure- and temperature-induced structural and organizational changes, affecting its physical properties and stability.

Natural Occurrence and Biological Significance of 1 Dotriacontene

Role in Biogenic Waxes and Cuticular Hydrocarbon Profiles

Occurrence in Plant Epicuticular Waxes and Associated Functions

1-Dotriacontene is a component of the epicuticular wax that coats the outer surface of many plants. researchgate.net This waxy layer is crucial for the plant's survival, serving multiple protective functions. researchgate.net The primary role of this layer is to prevent uncontrolled water loss, a critical function for terrestrial plants. researchgate.netnih.gov Additionally, these waxes can reflect solar radiation, including harmful UV rays, and influence the wettability of the leaf surface and the adhesion of particles. researchgate.net

Table 1: Plants in which this compound has been Detected

| Plant Species | Reference |

|---|---|

| Vanilla madagascariensis | nih.gov |

| Pourthiaea arguta | nih.gov |

| Vanilla planifolia | nih.govmassey.ac.nz |

Contribution to Insect Cuticular Hydrocarbons (CHCs) and Chemical Communication

In the insect world, this compound is found as a component of cuticular hydrocarbons (CHCs), which are a layer of lipids covering the insect's body. myrmecologicalnews.org This layer is paramount for preventing desiccation, a significant threat to insects due to their high surface-area-to-volume ratio. myrmecologicalnews.orgmdpi.com Beyond this vital physiological role, CHCs are integral to chemical communication. myrmecologicalnews.orgmyrmecologicalnews.org The composition of these hydrocarbons can be incredibly diverse, with a single insect possessing over a hundred different compounds. myrmecologicalnews.org This chemical diversity allows for a wide range of signaling functions. myrmecologicalnews.orgmyrmecologicalnews.org

Function as Pheromonal Components (e.g., Sex Pheromones, Species Recognition)

The specific blend of CHCs on an insect's cuticle acts as a chemical signature, playing a crucial role in various forms of communication. myrmecologicalnews.orgmyrmecologicalnews.org These chemical profiles can convey information about species, sex, and even individual identity, functioning as pheromones. myrmecologicalnews.orgfrontiersin.orgfrontiersin.org For example, in some termite species, specific CHCs, including alkenes like hentriacontene and dotriacontene, are suspected to be part of non-volatile queen pheromones that signal her presence and reproductive status. frontiersin.orgfrontiersin.orgresearchgate.net In the cricket Gryllus rubens, this compound has been identified as a component of its cuticular hydrocarbons, which are involved in short-range chemical communication. murraystate.edu

Influence of Biotic and Abiotic Factors on CHC Composition

The composition of an insect's CHC profile is not static and can be influenced by a variety of biotic and abiotic factors. myrmecologicalnews.orgresearchgate.net These factors can include:

Temperature and Humidity: Insects can alter their CHC profile in response to changes in temperature and humidity to maintain the waterproofing integrity of their cuticle. researchgate.netresearchgate.net For instance, warmer and drier conditions often lead to an increase in the proportion of more solid or viscous hydrocarbons. researchgate.net

Diet: The food source of an insect can have a significant impact on its CHC composition. biorxiv.org

Pathogens: The presence of pathogens can also lead to changes in the CHC profile, which may in turn affect nestmate recognition in social insects. biorxiv.org

Geographic Location: Different populations of the same insect species from various geographic locations can exhibit distinct CHC profiles. researchgate.net

This phenotypic plasticity allows insects to adapt their chemical signals and protective layer to their specific environment. myrmecologicalnews.orgresearchgate.net

Caste-Specific Chemical Signatures in Social Hymenoptera (e.g., Bees, Termites)

In eusocial insects like bees, ants, and termites, CHCs are fundamental to the social organization of the colony. myrmecologicalnews.orgnih.govnih.gov Different castes within a colony, such as queens, workers, and drones, often have distinct CHC profiles that act as chemical badges of their role and reproductive status. nih.govresearchgate.netmdpi.com

Table 2: Social Insects and the Role of Cuticular Hydrocarbons

| Insect Group | Role of CHCs | Specific Examples | Reference |

|---|---|---|---|

| Bees | Caste differentiation, queen signaling, nestmate recognition. | In Melipona bicolor, CHC profiles differ between queens, workers, and males. This compound is found in the queen's Dufour gland secretion. | researchgate.netscielo.br |

| Termites | Queen recognition, caste-specific signatures. | Suspected component of queen pheromones in Cryptotermes secundus. | frontiersin.orgfrontiersin.orgresearchgate.net |

| Ants | Nestmate recognition, signaling of fertility and health status. | CHC profiles vary with caste, age, and health. | myrmecologicalnews.org |

Presence in Apicultural Products (e.g., Propolis, Beeswax)

This compound has been identified as a constituent of apicultural products like propolis and beeswax. nih.govnih.govscienceopen.com Propolis, a resinous substance collected by honeybees from plants, is used to seal and protect the hive. nih.govmattioli1885journals.com Its composition is complex and varies depending on the geographical location and the plant sources available to the bees. nih.govnih.gov Propolis is generally composed of plant resin, beeswax, essential oils, and pollen. nih.govmattioli1885journals.commdpi.com

Studies analyzing the chemical composition of propolis have found n-alkenes, including tritriacontene as a major component, with the likely source being beeswax. nih.govnih.govscienceopen.com The presence of these hydrocarbons in propolis is significant as they contribute to the material's physical properties and potentially its biological activities. nih.gov

Detection in Extraterrestrial Samples and Implications for Astrobiology

The detection of organic molecules in extraterrestrial samples is a cornerstone of astrobiology, providing potential clues to prebiotic chemical evolution and the existence of past or present life beyond Earth. While this compound itself has not been specifically identified in extraterrestrial samples, the discovery of other long-chain hydrocarbons in meteorites and on Mars carries significant implications.

Long-chain aliphatic hydrocarbons have been documented in carbonaceous chondrite meteorites. researchgate.net These meteorites are considered pristine remnants from the early solar system and contain a significant amount of organic matter. aanda.org However, the origin of these long-chain molecules is debated, with possibilities including terrestrial contamination, abiotic synthesis in the solar nebula (e.g., via Fischer-Tropsch-type reactions), or remnants of extraterrestrial biology. researchgate.netaanda.org In carbonaceous chondrites, the abundance of carboxylic acids, which can be precursors to alkanes, typically decreases as the chain length increases, an observation that can help distinguish between biotic and abiotic origins. pnas.orgpnas.org

Recent analyses of Martian soil by the Curiosity rover have identified the longest carbon chains to date on the planet, specifically decane (B31447) (C10), undecane (B72203) (C11), and dodecane (B42187) (C12). pnas.orgsciencealert.comuniversetoday.com These molecules, detected in a 3-billion-year-old mudstone from Gale Crater, are thought to be fragments of longer-chain molecules, such as fatty acids, that were preserved in the rock. nasa.gov The presence of these organic compounds in an ancient lakebed suggests that Mars may have possessed the chemical ingredients for life. universetoday.comchemistryviews.org

The key astrobiological challenge is determining the origin of such organic molecules. On Earth, biological processes typically produce long-chain fatty acids with a strong preference for an even number of carbon atoms. pnas.org Abiotic processes, in contrast, tend to produce a smoother distribution of chain lengths without this even-over-odd preference. pnas.org Therefore, the distribution patterns of any future discovery of a series of very long-chain alkenes, including a C32 molecule like this compound, could serve as a potential biosignature. pnas.org The discovery of any long-chain hydrocarbon demonstrates that complex organic molecules can be preserved in the harsh Martian environment, guiding future missions in the search for signs of life. pnas.orgjpost.com

Table 1: Examples of Organic Molecules Detected in Extraterrestrial Samples and Their Significance

| Sample Type | Detected Molecules | Potential Origin/Implication |

| Carbonaceous Chondrites | Long-chain aliphatic hydrocarbons, carboxylic acids, amino acids researchgate.netaanda.orgnasa.gov | Abiotic synthesis in the early solar system; potential precursors for life researchgate.netaanda.org |

| Martian Mudstone (Gale Crater) | Decane (C10), Undecane (C11), Dodecane (C12), Thiophenes, Benzoic Acid pnas.orgsciencealert.comchemistryviews.org | Fragments of larger organic molecules; indicates preservation potential and past prebiotic chemistry on Mars pnas.orgnasa.gov |

Biosynthetic Pathways and Metabolic Regulation of Very Long Chain Alkenes in Organisms

The biosynthesis of very long-chain alkenes (VLCAs) like this compound is a specialized metabolic process observed in various organisms, including plants, bacteria, and fungi. researchgate.netunl.pt These hydrocarbons are typically derived from the fatty acid synthesis (FAS) pathway. mdpi.com

In many organisms, the production of terminal alkenes involves the decarboxylation of fatty acid precursors. gsartor.org The general pathway begins with the synthesis of fatty acids from acetyl-CoA. mdpi.com These fatty acids are elongated to very-long-chain fatty acids (VLCFAs) through a series of condensation reactions. Subsequently, specific enzymatic pathways convert these VLCFAs into the final alkene product.

Several distinct enzyme systems have been identified for hydrocarbon biosynthesis:

P450-mediated Decarboxylation: A key pathway for producing terminal alkenes involves a fatty acid decarboxylase from the cytochrome P450 family. An enzyme known as OleT, discovered in bacteria like Jeotgalicoccus spp., directly catalyzes the oxidative decarboxylation of free fatty acids to their corresponding 1-alkenes. gsartor.org This represents a direct, one-step conversion of a fatty acid to a terminal alkene. d-nb.info

Head-to-Head Condensation: Some bacteria, such as Micrococcus luteus, utilize a different pathway involving a cluster of enzymes encoded by the ole genes (OleA, OleB, OleC, OleD). gsartor.orglbl.gov The key enzyme, OleA, catalyzes the condensation of two fatty acyl-CoA or acyl-ACP molecules in a head-to-head fashion to form a long-chain β-ketoacid, which is then reduced and dehydrated to produce an internal alkene. lbl.gov While this typically produces internal alkenes, it highlights a distinct mechanism for creating long hydrocarbon chains.

Elongation-Decarboxylation Pathway: In cyanobacteria and plants, a two-step pathway is common for alkane and alkene production. First, an acyl-ACP reductase reduces a fatty acyl-ACP to a fatty aldehyde. Then, an aldehyde-deformylating oxygenase (ADO) removes the carbonyl group to form the hydrocarbon. mdpi.com In plants, the synthesis of wax components, including VLCAs, involves fatty acid elongation complexes in the endoplasmic reticulum, followed by conversion to alkanes and alkenes by enzymes like CER1 and CER3. oup.com

The regulation of VLCA biosynthesis is tightly controlled to meet the organism's specific needs, such as forming protective cuticular waxes or signaling molecules. frontiersin.org This regulation occurs at the genetic level, where the expression of key biosynthetic genes is controlled by environmental cues and developmental signals. frontiersin.org For instance, in bacteria, the genes for alkane degradation and synthesis are often induced only when the hydrocarbons are present and more favorable carbon sources are absent. frontiersin.org In engineered microorganisms, the production of long-chain α-alkenes can be significantly enhanced by optimizing the expression of the decarboxylase enzyme (e.g., UndB) and ensuring a sufficient supply of fatty acid precursors and necessary cofactors like NADH. d-nb.info

Table 2: Key Enzymes in Very Long-Chain Alkene Biosynthesis

| Enzyme/System | Organism Type | Function | Precursor Molecule | Product |

| OleT (CYP152 Family) | Bacteria (Jeotgalicoccus) | Oxidative Decarboxylation gsartor.org | Fatty Acid | 1-Alkene |

| OleA/B/C/D | Bacteria (Micrococcus) | Head-to-Head Condensation lbl.gov | Fatty Acyl-CoA/ACP | Internal Alkene |

| Acyl-ACP Reductase & ADO | Cyanobacteria, Plants | Reduction & Deformylation mdpi.com | Fatty Acyl-ACP | Alkane/Alkene |

| CER1/CER3 | Plants (Arabidopsis) | Alkane/Alkene Formation oup.com | Very-Long-Chain Fatty Acid | Alkane/Alkene |

| UndB | Bacteria | Oxidative Decarboxylation d-nb.info | Fatty Acid | 1-Alkene |

Advanced Analytical Methodologies for 1 Dotriacontene Characterization

Chromatographic Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Long-Chain Hydrocarbon Analysis: Advancements and Limitations for Very Long Chains

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. labioscientific.com It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. labioscientific.com However, the analysis of very long-chain hydrocarbons like 1-dotriacontene presents specific challenges. A primary limitation is the requirement for the analyte to be vaporized for separation on a capillary column. mdpi.com The high boiling point of this compound, a direct consequence of its long carbon chain, makes it difficult to analyze using standard GC-MS methods. mdpi.com Compounds with a chain length beyond approximately C40 are often missed by conventional GC-MS technology. mdpi.com

Recent advancements, such as high-temperature GC-MS and cold electron ionization (EI), aim to overcome these limitations. mdpi.comspectroscopyonline.com Cold EI, for instance, can enhance the detection of molecular ions, improve sample identification, and extend the range of analyzable compounds to include those with lower volatility. spectroscopyonline.com Despite these improvements, GC-MS can still face challenges with matrix effects, where other compounds in a sample can interfere with the analysis, and it may have a limited ability to distinguish between closely related isomers. labioscientific.com

Key Findings from GC-MS Analysis:

| Parameter | Observation | Source |

| Kovats Retention Index (Standard non-polar) | 3188 | nih.gov |

| Molecular Ion | Enhanced detection with cold EI | spectroscopyonline.com |

| Limitations | Difficulty with compounds >C40, potential for thermal degradation | mdpi.com |

High-Performance Liquid Chromatography (HPLC) in the Isolation and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the isolation and quantification of compounds that are not amenable to GC analysis due to low volatility or thermal instability. nih.govepa.gov In the context of this compound, HPLC can be employed to isolate the compound from complex mixtures, such as plant extracts or other biological samples. ijpsr.infonih.gov

The process typically involves sample preparation, which can include extraction and clean-up procedures, followed by separation on an HPLC column. nih.gov A common approach for non-polar compounds like this compound is reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. ijpsr.info Detection can be achieved using various detectors, with ultraviolet/visible (UV/vis) detection being common, especially after derivatization if the compound lacks a chromophore. epa.gov For quantitative analysis, a calibration curve is generated using standards of known concentration to accurately determine the amount of this compound in the sample. ijpsr.info The precision and accuracy of the method are validated according to established guidelines. ijpsr.info

Advanced Mass Spectrometry for Structural Elucidation

Silver-Assisted Laser Desorption/Ionization Mass Spectrometry (Ag-LDI-MS) for Very Long-Chain Compounds

Silver-Assisted Laser Desorption/Ionization Mass Spectrometry (Ag-LDI-MS) is an emerging technique particularly suited for the analysis of very long-chain hydrocarbons and other olefinic species. mdpi.comnih.gov This method utilizes silver ions to aid in the desorption and ionization of analytes, which is especially beneficial for non-polar compounds like this compound that are difficult to ionize with traditional methods. nih.gov One of the significant advantages of Ag-LDI-MS is its ability to detect compounds with much higher molecular weights than standard GC-MS, extending the detectable range up to C58 and beyond. mdpi.com

However, a notable limitation of Ag-LDI-MS is the lack of chromatographic separation, which means that isomeric compounds will appear as a single peak in the mass spectrum. mdpi.com This makes it challenging to distinguish between different isomers, such as those with varying double bond positions or methyl-branching. mdpi.com Despite this, the technique provides valuable information on the chain length distribution of very long-chain hydrocarbons. mdpi.com The use of silver nanoparticles in Surface-Assisted Laser Desorption/Ionization (SALDI) has also shown promise in enhancing the detection of low-molecular-weight compounds. mdpi.commdpi.com

Direct Analysis in Real-Time Mass Spectrometry (DART-MS)

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. ojp.govnist.gov It works by exposing the sample to a heated stream of metastable gas (typically helium or nitrogen), which ionizes the analytes through gas-phase reactions. ojp.govnist.gov DART is considered a "soft" ionization technique, meaning it produces easily interpretable mass spectra, often dominated by protonated or deprotonated molecular ions. ojp.govnist.gov

This technique is highly versatile and can be used to analyze solids, liquids, and gases. bruker.com For a compound like this compound, DART-MS could offer a rapid screening method. nist.gov While DART-MS is a powerful tool for quick analysis, it does not inherently provide chromatographic separation, which can be a limitation for complex mixtures containing isomers. nih.gov The thermal nature of the DART source could also potentially cause degradation of thermally sensitive compounds, although methods to control temperature exposure have been developed. rsc.org

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the detailed structural elucidation of organic compounds, including this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. libretexts.org For this compound, ¹H NMR would show characteristic signals for the protons on the double bond (vinylic protons) and the various methylene (B1212753) (-CH₂) and methyl (-CH₃) groups along the long aliphatic chain. researchgate.net The chemical shifts and coupling patterns of these signals provide information about the connectivity of the atoms. libretexts.org ¹³C NMR provides information on the different carbon environments within the molecule, with distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain. nih.gov

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. asianpubs.org In the IR spectrum of this compound, key absorption bands would include those corresponding to the C-H stretching and bending vibrations of the alkyl chain and, most importantly, the C=C stretching vibration characteristic of the alkene functional group. asianpubs.org The position of the C=C stretch can provide some information about the substitution pattern around the double bond.

Summary of Spectroscopic Data for this compound:

| Technique | Key Features | Source |

| ¹³C NMR | Provides spectra for carbon environments. | nih.gov |

| ¹H NMR | Characterizes proton environments and their connectivity. | researchgate.net |

| IR Spectroscopy | Identifies functional groups like C=C and C-H bonds. | asianpubs.org |

Hyphenated Techniques and Emerging Analytical Approaches for Complex Hydrocarbon Mixtures

The precise characterization of a single long-chain alkene such as this compound often requires its isolation and identification within highly complex hydrocarbon mixtures. These mixtures can originate from natural sources like plant extracts, petroleum fractions, or as products from industrial and environmental degradation processes. nih.govsphinxsai.com The sheer number of structurally similar components in these matrices makes analysis challenging, often resulting in an "unresolved complex mixture" where individual compounds are difficult to distinguish. nih.govresearchgate.net To overcome this, advanced analytical strategies are employed, primarily relying on hyphenated techniques that couple powerful separation methods with sensitive spectroscopic detection. slideshare.netnih.gov

Hyphenated techniques offer the significant advantage of performing separation and identification in a single, continuous analysis. slideshare.net This integration is crucial for providing the specificity needed to confirm the presence and structure of compounds like this compound.

Established Hyphenated Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and robust technique for the analysis of volatile and semi-volatile hydrocarbons. nih.govactascientific.com In GC-MS, the gas chromatograph separates individual components of a mixture based on their boiling points and interactions with a stationary phase. slideshare.net As each separated component elutes from the GC column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment in a predictable pattern. slideshare.net This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries (like the NIST library) for positive identification. researchgate.net GC-MS has been successfully used to identify this compound in various matrices, including vanilla bean species and as a biodegradation product of low-density polyethylene (B3416737) (LDPE). neptjournal.comresearchgate.net For particularly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are non-volatile, thermally fragile, or have a high molecular weight, LC-MS is the preferred method. slideshare.netactascientific.com Liquid chromatography separates components based on their polarity and partitioning between a liquid mobile phase and a solid stationary phase. slideshare.net The eluent is then passed into the mass spectrometer for detection. LC-MS has proven effective in identifying this compound as one of the many degradation products from LDPE, a context where the resulting compounds can be a mix of small and large molecules. neptjournal.com

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique couples the separation power of GC with the identification capabilities of infrared spectroscopy. As compounds elute from the GC, they pass through an IR spectrometer, which identifies them based on the absorption of infrared light by their specific functional groups. slideshare.netnih.gov This method is non-destructive, which allows for sample recovery if needed. slideshare.net

Emerging Analytical Approaches

The continuous drive for higher resolution and sensitivity has led to the development of new and more powerful analytical methods.

Ultrahigh-Resolution Mass Spectrometry: Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provide extremely high mass accuracy. researchgate.net When coupled with separation techniques, FT-ICR MS can determine the elemental formula of an unknown compound directly from its precise mass, greatly aiding in the structural elucidation of novel hydrocarbons in uncharacterized mixtures.

Advanced Multi-dimensional Separation: Supercritical Fluid Chromatography (SFC) can be hyphenated with other techniques, such as GCxGC (SFC-GCxGC), to provide an additional layer of separation. SFC is particularly useful for separating complex hydrocarbon mixtures into broad classes, such as saturates, unsaturates, and aromatics, before the more detailed GCxGC analysis. researcher.life This pre-fractionation simplifies the final analysis, making it easier to pinpoint specific alkenes like this compound.

Novel Ionization Methods: Softer ionization techniques are being developed to analyze fragile molecules with minimal fragmentation. Atmospheric Pressure Laser-Induced Acoustic Desorption Chemical Ionization (AP/LIAD-CI) is a powerful new approach for analyzing saturated hydrocarbons, generating clear molecular ion signals that simplify spectral interpretation. researcher.life While developed for alkanes, such methods hold promise for the analysis of long-chain alkenes. Similarly, laser-based mass spectrometry methods like direct laser desorption/ionization (LDI) have shown the ability to detect very long-chain hydrocarbons (beyond C40) that are often missed by conventional GC-MS. nih.gov

The following tables summarize the key analytical techniques and showcase specific research where this compound was successfully identified.

Table 1: Comparison of Hyphenated Techniques for Long-Chain Hydrocarbon Analysis

| Technique | Separation Principle | Detection Principle | Application to this compound Analysis |

|---|---|---|---|

| GC-MS | Volatility and column interaction | Mass-to-charge ratio of fragmented ions | Standard method for identification in volatile/semi-volatile extracts (e.g., plant matter, environmental samples). sphinxsai.cominnovareacademics.in |

| LC-MS | Polarity and column interaction | Mass-to-charge ratio of molecular and fragmented ions | Ideal for analyzing non-volatile or thermally labile samples, such as polymer degradation products. neptjournal.com |

| GCxGC-MS | Two independent GC separations | Mass-to-charge ratio of fragmented ions | Provides enhanced resolution for extremely complex mixtures like petroleum, separating isomers and overlapping peaks. researchgate.net |

| SFC-GCxGC | Polarity/volatility in supercritical fluid, then GC separation | Flame Ionization (FID) or Mass Spectrometry (MS) | Pre-separates hydrocarbon classes (alkanes, alkenes) before detailed analysis, simplifying identification. researcher.life |

| GC-IR | Volatility and column interaction | Infrared light absorption by functional groups | Non-destructive identification based on the C=C and C-H bonds characteristic of alkenes. slideshare.net |

Table 2: Research Findings on the Identification of this compound using Advanced Analytical Methods

| Study Focus | Sample Matrix | Analytical Technique Used | Key Finding |

|---|---|---|---|

| Biodegradation of Plastics | Low-Density Polyethylene (LDPE) incubated with Streptomyces werraensis | Liquid Chromatography-Mass Spectroscopy (LC-MS) | This compound was identified as one of the linear aliphatic compounds resulting from the microbial degradation of the polymer. neptjournal.com |

| Phytochemical Analysis | Hydrocarbon fraction of Vanilla madagascariensis beans | Gas Chromatography-Mass Spectrometry (GC-MS) | This compound was identified as one of 12 alkenes present in the vanilla bean's hydrocarbon profile. researchgate.net |

Theoretical and Computational Chemistry Investigations of 1 Dotriacontene

Application of Quantum Mechanical Methods to Long-Chain Alkenes

Quantum mechanical (QM) methods, which are based on the fundamental principles of quantum physics, are employed to investigate the behavior of electrons and nuclei within a molecule. ucl.ac.uk For long-chain alkenes, these methods can elucidate electronic properties, predict reaction pathways, and determine molecular geometries. While full QM calculations on very large molecules like 1-dotriacontene can be computationally expensive, researchers often use truncated oligomer models to calculate properties that converge as the chain length increases. researchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. acs.org It offers a favorable balance between accuracy and computational cost, making it suitable for systems as large as long-chain alkenes.

Various DFT functionals, such as B3LYP and M06-2X, combined with basis sets like 6-31G(d) or 6-311+G(d,p), are used to optimize geometries and calculate kinetic constants for reactions involving alkenes. researchgate.net For long-chain hydrocarbons, it is often crucial to include corrections for dispersion forces (van der Waals interactions), for instance, by using Grimme's DFT-D approach, as these interactions significantly influence their structure and behavior. kuleuven.be

Studies on homologous series of n-alkanes have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases as the chain length increases. ucl.ac.uk This trend, driven by the destabilization of the HOMO level while the LUMO level remains relatively constant, is a quantum confinement effect and is expected to apply to 1-alkenes like this compound as well. ucl.ac.uk DFT calculations have been instrumental in providing mechanistic insights into reactions such as the transition-metal-catalyzed conversion of fatty acids into long-chain α-olefins. rsc.org

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their corresponding energies. taltech.ee For a long, flexible molecule like this compound, the number of possible conformations is immense, making the identification of the most stable, lowest-energy conformer a significant challenge. taltech.ee

Computational methods are essential for exploring this complex potential energy surface. DFT calculations performed on long-chain n-alkanes adsorbed on surfaces have revealed that the traditional straight-chain conformation is not always the most stable. For instance, in a study of n-C50H102 on graphite, a "swerved" chain conformation was found to be energetically more favorable than the straight conformation by 12.0 kJ/mol. kuleuven.be This preference arises as a mechanism to mitigate the unfavorable lattice mismatch between the hydrocarbon chain and the substrate. kuleuven.be Such findings are critical for understanding the behavior of long-chain molecules in various environments.

| n-Alkane | ΔE (Estraight - Eswerved) [kJ/mol] | Most Stable Conformation |

|---|---|---|

| n-C40H82 | -6.3 | Straight |

| n-C50H102 | +12.0 | Swerved |

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and macroscopic properties. acs.org Given the size of this compound, MD simulations typically rely on classical force fields rather than more computationally intensive QM methods. ucl.ac.uk

Several force fields have been developed and optimized for simulating long-chain hydrocarbons. These include united-atom models like TraPPE-UA, where groups of atoms (e.g., CH₂, CH₃) are treated as single particles, and all-atom models like L-OPLS (a reparameterization of OPLS for long n-alkanes) and Lipid14. acs.org The choice of force field impacts the accuracy of predicted properties such as density, viscosity, and surface tension. acs.orgtandfonline.com For example, studies on n-octacosane (C28) showed that TraPPE-UA accurately reproduces liquid densities, while L-OPLS is more accurate for viscosity. acs.org

MD simulations have been used to study long-chain hydrocarbons in diverse environments, such as within the pores of zeolites, where their diffusion can exhibit a periodic dependence on chain length—a phenomenon known as resonant diffusion. acs.org Other studies have focused on the behavior of these molecules at liquid-vapor interfaces or in bulk liquid states over wide temperature ranges. acs.orgtandfonline.com

| Force Field | Type | Best Performance For |

|---|---|---|

| TraPPE-UA | United-Atom | Liquid Density |

| L-OPLS | All-Atom | Viscosity |

| MARTINI | Coarse-Grained | Surface Tension |

| Lipid14 | All-Atom | General qualitative reproduction of properties |

Computational Thermochemistry and Prediction of Reaction Equilibrium

Computational thermochemistry involves calculating thermodynamic properties such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp°). acs.orgnjit.edu These values are crucial for predicting the feasibility and equilibrium position of chemical reactions. For molecules like this compound, where experimental data is often unavailable, computational methods are the primary source of such information.

Group contribution methods, like the Joback method, provide estimates for these properties. chemeo.com More accurate data can be obtained from higher-level quantum chemical calculations, including composite methods like the Complete Basis Set (CBS) models. njit.eduresearchgate.net These computed thermochemical properties are essential for building kinetic models for complex processes like combustion, atmospheric chemistry, and industrial catalysis (e.g., Fischer-Tropsch synthesis or hydroisomerization). njit.edursc.orgacs.org For example, understanding the relative stabilities (Gibbs free energies) of various alkene and alkane isomers is key to predicting the product distribution in cracking and isomerization reactions within zeolites. acs.orgnih.gov

| Property | Symbol | Value | Unit | Method |

|---|---|---|---|---|

| Enthalpy of Formation (gas, 298.15 K) | ΔfH°gas | -578.38 | kJ/mol | Joback |

| Gibbs Free Energy of Formation (298.15 K) | ΔfG° | 306.40 | kJ/mol | Joback |

| Enthalpy of Fusion | ΔfusH° | 77.36 | kJ/mol | Joback |

| Enthalpy of Vaporization | ΔvapH° | 86.16 | kJ/mol | Joback |

| Octanol/Water Partition Coefficient | logPoct/wat | 12.505 | Crippen | |

| Water Solubility | log10WS | -13.07 | mol/l | Crippen |

Predictive Modeling of Molecular Reactivity and Interaction with Biological Systems

Predictive modeling uses computational models to forecast the outcome of chemical reactions or interactions, guiding experimental efforts in areas like catalyst design. researchgate.net For long-chain alkenes, models based on DFT calculations can predict reaction mechanisms and activation barriers, enabling the rational design of catalysts for specific transformations like isomerization or deoxygenation. rsc.orgresearchgate.net Rule-based expert systems can also predict the products of common organic reactions, such as the hydrobromination of an alkene, by modeling the underlying elementary steps. nih.gov

While this compound has been identified as a component in plant extracts showing biological activities like antioxidant and anti-diabetic effects, the direct computational modeling of its specific interactions with biological targets is not extensively documented in current literature. ekb.eg However, the general approaches of predictive modeling are applicable. Quantum mechanical calculations can determine properties like proton affinities, which are relevant for understanding potential reactions in biological environments. copernicus.org As computational power grows, these predictive models could be extended to simulate the docking of this compound with enzymes or receptors, helping to elucidate its mechanism of action and potential therapeutic relevance.

Machine Learning and Data Science Approaches in Long-Chain Hydrocarbon Research

Machine learning (ML) and data science are rapidly emerging as powerful tools in chemical research, capable of finding complex patterns in large datasets. acs.org For long-chain hydrocarbons, where experimental data is often limited and computational simulations can be slow, ML offers a promising alternative. syngeneintl.comsyngeneintl.com

Key applications include:

Property Prediction: ML models, such as Support Vector Regression and deep learning-based graph embedding models, can predict physical properties like viscosity, density, and mass spectra for long-chain hydrocarbons, overcoming the limitations of traditional analytical methods. syngeneintl.comsyngeneintl.com Linear regression models using structural features (e.g., second-order groups) have also been shown to predict thermochemical properties for long-chain alkanes with high accuracy. acs.org

Accelerating Simulations: ML is used to develop general-purpose interatomic potentials (MLIPs) that can simulate complex, reactive hydrocarbon systems with an accuracy close to quantum mechanics but at a fraction of the computational cost. acs.orgarxiv.org

Reaction Mechanism Exploration: ML-based techniques have been developed to efficiently explore vast reaction networks, such as those in Fischer-Tropsch synthesis, to determine how long-chain hydrocarbons are formed on catalyst surfaces. rsc.org

These data-driven approaches are significantly advancing research by enabling the high-throughput screening of molecules and the simulation of large-scale systems that were previously intractable. syngeneintl.comarxiv.org

| Application Area | Machine Learning Technique | Objective/Outcome | Reference |

|---|---|---|---|

| Property Prediction | Deep Learning (Graph Embedding) | Predict mass spectra, viscosity, and density of mixtures. | syngeneintl.comsyngeneintl.com |

| Thermochemistry | Linear Regression / SVR | Predict enthalpies and Gibbs free energies of formation. | acs.org |

| Reaction Mechanisms | ML-based Transition State Exploration | Resolve reaction pathways for long-chain growth (Fischer-Tropsch). | rsc.org |

| Molecular Simulation | Gaussian Approximation Potential (GAP) | Create a general-purpose, reactive interatomic potential for C-H systems. | acs.orgarxiv.org |

Environmental Fate and Persistence of 1 Dotriacontene

Environmental Transport and Distribution Mechanisms

The movement of 1-dotriacontene in the environment is limited by its strong tendency to sorb to organic matter and its low volatility.

Due to its hydrophobic nature and low water solubility, this compound has a high affinity for soil organic matter and sediment. mdpi.com This strong adsorption limits its mobility in soil and its bioavailability to microorganisms. chemsafetypro.com The tendency of a chemical to adsorb to soil is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comservice.gov.uk A high Koc value indicates that the substance is strongly adsorbed and less mobile. chemsafetypro.com For very long-chain hydrocarbons, Koc values are typically high, suggesting they will be largely immobile in soil and partition to sediment in aquatic systems. itrcweb.orgdss.go.th

Desorption, the release of an adsorbed chemical, is often a slow and incomplete process for strongly sorbed contaminants like very long-chain hydrocarbons. researchgate.net This behavior can lead to their long-term persistence in soil and sediment, as the sorbed fraction is protected from degradation and transport. researchgate.net

Table 2: Soil Mobility Classification Based on Log Koc Values

| Log Koc | Mobility Class | Implication for this compound | Reference |

| < 2 | Very High | Unlikely | service.gov.uk |

| 2 - 3 | High | Unlikely | service.gov.uk |

| 3 - 4 | Moderate | Unlikely | chemsafetypro.com |

| 4 - 5 | Low | Likely | chemsafetypro.com |

| > 5 | Immobile | Very Likely | chemsafetypro.com |

Atmospheric dispersion modeling for this compound is generally not a primary concern, as it is not expected to enter the atmosphere in significant amounts. mdpi.com Any atmospheric presence would likely be associated with particulate matter rather than as a vapor.

Characterization of Environmental Transformation Products

The environmental transformation of this compound is predominantly a result of biodegradation. nih.gov

Under aerobic conditions , the primary transformation products are the corresponding long-chain alcohols, aldehydes, and fatty acids. kemdiktisaintek.go.idd-nb.info For example, the initial hydroxylation of this compound would yield dotrien-1-ol. This alcohol would then be oxidized to dotrienal (an aldehyde) and subsequently to dotrienoic acid (a carboxylic acid). These fatty acids are then typically metabolized further via β-oxidation, breaking them down into smaller units that can enter central metabolic pathways. kemdiktisaintek.go.id

Under anaerobic conditions , the transformation pathways are more complex. In fermentative processes, hydrocarbons can be converted into smaller molecules like fatty acids and alcohols. nih.gov In methanogenic environments, the ultimate transformation products are methane (B114726) (CH₄) and carbon dioxide (CO₂). acs.org Intermediates in anaerobic degradation can include compounds formed by the initial activation step, such as alkylsuccinates if the fumarate (B1241708) addition pathway is utilized. oup.comnih.gov

Because these transformation products are generally common cellular metabolites (like fatty acids) or are further degraded, they are not expected to accumulate in the environment to a significant degree. itrcweb.org

Potential Applications and Materials Science Perspectives of 1 Dotriacontene

Role in the Development of Advanced Polymeric Materials

As a long-chain alpha-olefin, 1-dotriacontene serves as a significant comonomer in the creation of advanced polymers. Its defining feature, a long 32-carbon chain, allows for its integration into various polymerization processes to tailor the properties of the resulting materials. googleapis.comacs.org The process of copolymerization, which involves the polymerization of two or more different monomers, enables the synthesis of a vast array of products by altering the type and proportion of the monomers used. uomosul.edu.iq

In the synthesis of copolymers, the reactivity of each monomer determines the final structure and properties of the polymer. copoldb.jp The incorporation of this compound, with its long alkyl side chain, can influence characteristics such as crystallinity, flexibility, and thermal stability. For instance, in the production of polyolefin-based materials, long-chain alpha-olefins like this compound can be copolymerized with shorter-chain monomers. This introduction of long branches disrupts the regular polymer chain structure, which can lead to a decrease in density and an increase in flexibility.

The characteristics of the final copolymer are highly dependent on the reactivity ratios of the monomers, which describe the preference of a growing polymer chain to add a monomer of its own kind versus the other monomer. uomosul.edu.iqtulane.edu By adjusting the feed composition of this compound and other monomers, materials with specific, targeted properties can be engineered. tulane.edu

Table 1: Influence of this compound in Polymer Systems

| Polymer System | Effect of this compound Incorporation | Potential Resulting Material Properties |

|---|---|---|

| Polyalphaolefins (PAOs) | Introduces long-chain branching and increases molecular weight. | Can enhance viscosity index and improve thermal stability for applications like synthetic lubricants. |

| Polyethylene (B3416737) Copolymers | Acts as a comonomer, creating long alkyl side chains. neptjournal.com | Reduces crystallinity and density, leading to increased flexibility and impact resistance. |

| Alternating Copolymers | Can be used with monomers like maleic anhydride (B1165640) to form alternating copolymers. googleapis.com | Creates polymers with a regular 1:1 alternating structure, imparting unique chemical and physical properties. |

Bio-Inspired Materials Science Drawing from Natural Hydrocarbon Structures

Nature provides a rich source of inspiration for the design of advanced materials, a field known as bio-inspired materials science. bioinspiredmaterials.comnih.gov this compound is found in nature as a component of the cuticular waxes of plants. researchgate.netmdpi.comresearchgate.net These natural waxes form a protective, multifunctional layer on the surface of leaves and fruits. researchgate.net

The primary role of plant cuticular wax is to create a barrier against uncontrolled water loss and to protect the plant from external stresses like UV radiation and pathogens. researchgate.netmdpi.com A key feature of many plant surfaces, like that of the lotus (B1177795) leaf, is superhydrophobicity, which leads to a self-cleaning effect. This is achieved through a combination of the chemical composition of the wax, which includes long-chain hydrocarbons like this compound, and a hierarchical micro- and nano-scale surface roughness. onyxcoating.comresearchgate.net Water droplets sit on top of these structures, trapping air underneath, which minimizes adhesion and allows them to roll off easily, picking up dirt particles in the process. nih.gov

Materials scientists are actively researching these biological systems to develop synthetic surfaces that mimic these properties. researchgate.net By understanding the self-assembly of long-chain molecules like this compound, researchers can devise methods to create artificial surfaces with programmed microstructures that replicate the functions seen in nature. rsc.orgmdpi.comrsc.org The self-assembly process is governed by a combination of interactions, including van der Waals forces and hydrogen bonding, which dictate how the molecules arrange themselves into ordered structures. mdpi.com This approach of learning from nature's designs opens up new possibilities for creating materials with enhanced performance and novel functionalities. nih.gov

Table 3: Bio-Inspiration from Natural Structures Containing Long-Chain Hydrocarbons

| Natural System | Key Structural Feature | Bio-Inspired Application |

|---|---|---|

| Plant Cuticular Waxes (e.g., Lotus Leaf) | Hierarchical surface roughness created by the self-assembly of wax crystals (containing long-chain hydrocarbons). onyxcoating.comresearchgate.net | Development of superhydrophobic and self-cleaning surfaces for applications in coatings, textiles, and anti-fouling materials. researchgate.net |

| Insect Epicuticle | Precisely arranged lipid layers containing long-chain hydrocarbons that control water permeability and can have temperature-responsive properties. | Design of "smart" materials with tunable permeability or surface properties that respond to environmental stimuli like temperature. rsc.org |

Future Research Directions and Unresolved Questions in 1 Dotriacontene Chemistry

Elucidation of Complex Biosynthetic Pathways and Genetic Regulation

A significant area of future research lies in fully understanding how organisms synthesize 1-dotriacontene. While it is known to be a component of cuticular hydrocarbons in some insects, the precise enzymatic steps and the genes that control its production remain largely uncharacterized. murraystate.edu Future studies will likely focus on identifying and characterizing the enzymes, such as elongases and desaturases, involved in the biosynthetic pathway. Unraveling the genetic regulation of these pathways, including the influence of transcription factors and signaling molecules, will be crucial. nih.gov Investigating how environmental cues and developmental stages impact the expression of genes involved in this compound synthesis will provide a more complete picture of its biological significance.

Development of Sustainable and Eco-Friendly Synthetic Methodologies

Currently, the synthesis of long-chain alkenes like this compound often relies on methods that may not be environmentally friendly. A key future direction is the development of "green" synthetic routes. mdpi.commdpi.comnih.gov This could involve exploring biocatalytic methods, utilizing enzymes or whole-cell systems to produce this compound from renewable feedstocks. Another avenue is the development of novel catalytic systems that are more efficient, use less hazardous reagents, and generate minimal waste. mdpi.com The principles of green chemistry, such as atom economy and the use of benign solvents, will guide the design of these new synthetic strategies. mdpi.commdpi.com

Refinement of Analytical Techniques for Isomer Differentiation in Complex Mixtures

This compound can exist as various isomers, and distinguishing between these in complex biological or environmental samples is a significant analytical challenge. solubilityofthings.comnih.gov Future research will focus on developing and refining analytical techniques to achieve better separation and identification of these isomers. solubilityofthings.com Advanced chromatographic methods, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS), will likely play a key role. nih.gov Furthermore, exploring novel ionization techniques and high-resolution mass spectrometry could provide more detailed structural information, aiding in the unambiguous identification of different this compound isomers. nih.govchemrxiv.org The development of chemometric and computational methods to deconvolve complex spectral data will also be essential. chemrxiv.org

Advanced Predictive Models for Environmental Behavior and Reactivity

Understanding the environmental fate and transport of this compound is crucial for assessing its potential ecological impact. Future research will involve the development of advanced predictive models to simulate its behavior in various environmental compartments, such as soil, water, and air. These models will need to incorporate a range of physicochemical properties and environmental factors to accurately predict its partitioning, degradation, and potential for bioaccumulation. Furthermore, computational chemistry approaches can be employed to predict the reactivity of this compound with various atmospheric oxidants and other reactive species, providing insights into its degradation pathways in the environment. acs.org

Exploration of Novel Biological Roles and Ecological Interactions

While this compound is known to be a component of the cuticular hydrocarbon profile of some insects, its full range of biological functions and ecological interactions remains to be explored. murraystate.edu It may play multifaceted roles in chemical communication, acting as a pheromone or a component of a complex chemical signature that mediates interactions between individuals of the same or different species. murraystate.educhimia.chfrontiersin.org Future research could investigate its role in mate recognition, species isolation, and social organization in various insect species. murraystate.edufrontiersin.org Additionally, exploring its potential involvement in plant-insect interactions, such as herbivore deterrence or pollinator attraction, could reveal new ecological functions. The discovery of this compound in various plant species suggests that its role in the biological kingdom may be more widespread than currently understood. ekb.egekb.eg

Q & A

Q. How can this compound be integrated into studies combining organic chemistry and materials science?

- Methodological Answer :

- Self-assembly studies : Investigate monolayer formation at air-water interfaces using Langmuir-Blodgett troughs, correlating surface pressure-area isotherms with AFM topography .

- Nanocomposite fabrication : Blend with polymers (e.g., polyethylene) and characterize mechanical properties via tensile testing, ensuring alignment with ASTM standards .

- Synchrotron techniques : Use SAXS/WAXS to resolve structural organization at nanoscale resolutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.